molecular formula C24H18F2N4O3 B15335788 (2,5-Difluorophenyl)[3-[2-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-pyrrolidinyl]methanone

(2,5-Difluorophenyl)[3-[2-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-pyrrolidinyl]methanone

Cat. No.: B15335788
M. Wt: 448.4 g/mol
InChI Key: IIWDFDZNSQGTHI-UHFFFAOYSA-N
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Description

(2,5-Difluorophenyl)[3-[2-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-pyrrolidinyl]methanone is a complex organic compound that features a combination of fluorinated phenyl, pyridyl, oxadiazole, and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Difluorophenyl)[3-[2-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-pyrrolidinyl]methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluorophenyl)[3-[2-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-pyrrolidinyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,5-Difluorophenyl)[3-[2-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-pyrrolidinyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its fluorinated phenyl group can enhance binding affinity and selectivity towards specific biological targets.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate due to its ability to interact with various biological targets. It can be used in the development of new therapeutics for diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2,5-Difluorophenyl)[3-[2-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-pyrrolidinyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated phenyl group can enhance its binding affinity and selectivity towards these targets, leading to the modulation of various biological pathways. The oxadiazole and pyridyl groups can further contribute to its biological activity by facilitating interactions with specific amino acid residues in the target proteins.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Difluorophenyl)[3-[2-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-pyrrolidinyl]methanone
  • (2,3-Difluorophenyl)[3-[2-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-pyrrolidinyl]methanone
  • (3,4-Difluorophenyl)[3-[2-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-pyrrolidinyl]methanone

Uniqueness

The uniqueness of (2,5-Difluorophenyl)[3-[2-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-pyrrolidinyl]methanone lies in the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of the oxadiazole and pyridyl groups also contributes to its distinct properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H18F2N4O3

Molecular Weight

448.4 g/mol

IUPAC Name

(2,5-difluorophenyl)-[3-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenoxy]pyrrolidin-1-yl]methanone

InChI

InChI=1S/C24H18F2N4O3/c25-16-5-6-20(26)19(13-16)24(31)30-12-9-17(14-30)32-21-4-2-1-3-18(21)23-28-22(29-33-23)15-7-10-27-11-8-15/h1-8,10-11,13,17H,9,12,14H2

InChI Key

IIWDFDZNSQGTHI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1OC2=CC=CC=C2C3=NC(=NO3)C4=CC=NC=C4)C(=O)C5=C(C=CC(=C5)F)F

Origin of Product

United States

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